molecular formula C4H4N4O3S B589823 6-Amino-5-nitro-2-thio-uracil-13C2,15N CAS No. 1330266-31-3

6-Amino-5-nitro-2-thio-uracil-13C2,15N

Cat. No.: B589823
CAS No.: 1330266-31-3
M. Wt: 191.139
InChI Key: PSGCAERCCYCCTM-ZVGCZHATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-nitro-2-thio-uracil-13C2,15N is a labelled analogue of 6-Amino-5-nitro-2-thio-uracil, which is an intermediate of Hypoxanthine . It has a molecular formula of C2 [13C]2H4N3 [15N]O3S and a molecular weight of 191.14 . It appears as a red solid .


Physical and Chemical Properties Analysis

This compound is soluble in aqueous sodium hydroxide . It has a molecular weight of 191.14 and a molecular formula of C2 [13C]2H4N3 [15N]O3S .

Scientific Research Applications

Synthesis and Metabolic Studies

6-Amino-5-nitro-2-thio-uracil derivatives have been synthesized for metabolic studies to assess their suitability as drug candidates. For instance, the synthesis of radioactively labelled 6-amino-uracil derivatives, such as 6-amino-5-nitroso-uracil, has been explored for metabolic research, using precursors like [cyano-14 C]cyanoacetic acid (Elbert, Hezký, & Jansa, 2016).

NMR Spectroscopy Analysis

The compound has been studied using theoretical and experimental 1H, 13C, 15N, and 17O NMR spectral parameters, providing insights into the chemical shifts and spin–spin coupling constants in uracil derivatives (Bednarek et al., 1999).

Flavin Synthesis

6-Amino-5-nitro-2-thio-uracil derivatives have been used in the synthesis of flavins, an important class of biomolecules. Dehydrative cyclization of these derivatives with concentrated sulfuric acid results in flavin 5-oxides, which are then converted into flavins (Sakuma, Nagamatsu, & Yoneda, 1975; Yoneda, Sakuma, & Shinomura, 1978).

Intramolecular Interaction Studies

These derivatives have been used to investigate intramolecular interactions in tautomeric forms of uracil. The effects of substituents like nitro and amino groups on uracil's electronic and geometric parameters have been studied (Wieczorkiewicz, Krygowski, & Szatyłowicz, 2022).

Amino Group Conversion Research

Research on the conversion of amino groups in position 6 of uracil, including 6-amino-5-nitro-2-thio-uracil derivatives, has been conducted to understand their chemical reactivity and potential for generating new compounds (Yavolovskii & Ivanov, 2004).

Mechanism of Action

Target of Action

It is known that this compound is an intermediate of hypoxanthine .

Biochemical Pathways

It is known that this compound is involved in the metabolic pathways of hypoxanthine . The downstream effects of these pathways are yet to be fully understood.

Pharmacokinetics

It is soluble in aqueous sodium hydroxide , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Amino-5-nitro-2-thio-uracil-13C2,15N. For instance, stable isotope-labeled compounds like this are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .

Properties

IUPAC Name

6-amino-5-[oxido(oxo)(15N)(15N)azaniumyl]-2-sulfanylidene-(5,6-13C2)1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3S/c5-2-1(8(10)11)3(9)7-4(12)6-2/h(H4,5,6,7,9,12)/i1+1,2+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGCAERCCYCCTM-ZVGCZHATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=O)[13C](=[13C](NC(=S)N1)N)[15N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-5-nitro-2-thio-uracil-13C2,15N
Reactant of Route 2
6-Amino-5-nitro-2-thio-uracil-13C2,15N
Reactant of Route 3
6-Amino-5-nitro-2-thio-uracil-13C2,15N
Reactant of Route 4
6-Amino-5-nitro-2-thio-uracil-13C2,15N
Reactant of Route 5
6-Amino-5-nitro-2-thio-uracil-13C2,15N
Reactant of Route 6
6-Amino-5-nitro-2-thio-uracil-13C2,15N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.